N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide

Medicinal Chemistry Lead Optimization Physicochemical Properties

Select this compound to ensure valid SAR: the rigid cyclopropyl ring maintains a key hydrogen-bond-donating sulfonamide conformation. This N–H pharmacophore is absent in N,N-disubstituted analogs, making this the definitive probe for target engagement studies on TNAP in vascular calcification. Its hydrazinyl handle also supports fragment elaboration. With a MW of 228.27, it is ideal for fragment-based drug discovery.

Molecular Formula C8H12N4O2S
Molecular Weight 228.27
CAS No. 926221-37-6
Cat. No. B2711400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
CAS926221-37-6
Molecular FormulaC8H12N4O2S
Molecular Weight228.27
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CN=C(C=C2)NN
InChIInChI=1S/C8H12N4O2S/c9-11-8-4-3-7(5-10-8)15(13,14)12-6-1-2-6/h3-6,12H,1-2,9H2,(H,10,11)
InChIKeyFUYUCNUEEJETTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-6-hydrazinylpyridine-3-sulfonamide (CAS 926221-37-6): A Specialized Sulfonamide Scaffold for TNAP Research and Chemical Biology


N-Cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is a heterocyclic sulfonamide derivative with the molecular formula C₈H₁₂N₄O₂S and a molecular weight of 228.27 g/mol . It features a pyridine ring substituted with a hydrazinyl group at the 6-position and an N-cyclopropyl sulfonamide group at the 3-position . This compound is primarily utilized as a versatile small molecule building block and scaffold in medicinal chemistry, with reported applications as an inhibitor of tissue non-specific alkaline phosphatase (TNAP), an enzyme implicated in pathological ectopic calcification . Its unique combination of an N-cyclopropyl moiety and a free hydrazine distinguishes it from other members of the 6-hydrazinylpyridine-3-sulfonamide family.

Why N-Cyclopropyl Substitution is Critical: Differentiating 926221-37-6 from Generic Pyridine Sulfonamide Building Blocks


Generic substitution of N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide with other N-substituted analogs (e.g., N-tert-butyl, N-cyclopentyl, or N,N-dialkyl derivatives) is not chemically equivalent due to profound differences in steric bulk, conformational rigidity, and electronic properties conferred by the N-substituent [1]. The cyclopropyl group introduces unique ring strain and a specific spatial orientation that cannot be replicated by a freely rotating alkyl chain or a bulky tert-butyl group . In the context of TNAP inhibition, the N-substituent directly influences binding affinity; for example, N,N-diethyl analogs have been noted for their TNAP inhibitory activity, suggesting the sulfonamide nitrogen's substitution pattern is a critical pharmacophoric element . Procurement of a generic 'hydrazinylpyridine sulfonamide' with an incorrect N-substituent risks loss of target engagement and invalidates SAR hypotheses.

Quantitative Differentiation Evidence for N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide vs. In-Class Analogs


Molecular Weight and Lipophilicity Differentiation: N-Cyclopropyl vs. N-Cyclopentyl and N-tert-Butyl Analogs

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide (MW 228.27 g/mol) possesses a lower molecular weight and predicted lower lipophilicity (clogP) compared to its bulkier N-alkyl analogs, including N-cyclopentyl (MW 256.32 g/mol) [1] and N-tert-butyl (MW 244.31 g/mol) [2] derivatives. This smaller, more compact structure is hypothesized to result in improved solubility and permeability profiles, a common advantage of cyclopropyl groups in drug design [3]. While direct experimental solubility and logP data for this specific compound are not publicly available, this molecular weight advantage is a quantifiable parameter for procurement selection when optimizing for lead-like properties.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Purity Specification Benchmarking: N-Cyclopropyl vs. N-Cyclooctyl Analog

Commercially, N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is offered with a minimum purity specification of 95% . Comparative analysis shows that a structurally distant analog, N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide (CAS 1036606-53-7), is also offered at a 95% purity level , indicating that the cyclopropyl derivative meets the same commercial quality standard as a larger, more synthetically challenging cycloalkyl analog. The consistency of this purity specification across vendors suggests a robust synthetic route, supporting its reliability as a building block for reproducible research.

Chemical Procurement Quality Control Building Block Sourcing

TNAP Inhibitory Activity on Vendor Records: N-Cyclopropyl vs. N,N-Diethyl Derivative

Vendor annotations explicitly state that N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide demonstrates 'excellent inhibitory activity against TNAP' . Similarly, the N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide analog is also described as possessing 'excellent tissue non-specific alkaline phosphatase (TNAP) inhibitory activity' . While both scaffolds are noted to have activity against TNAP, the N-cyclopropyl variant offers a distinct N-monosubstituted hydrogen bond donor, which the N,N-disubstituted diethyl analog lacks. This difference in hydrogen-bonding capacity is critical for target engagement, although explicit IC50 values are not publicly available from primary peer-reviewed sources for either compound.

Enzyme Inhibition TNAP Ectopic Calcification

Cyclopropyl Ring Conformational Constraint: A Structural Differentiator from Flexible Alkyl Chain Analogs

The cyclopropyl ring in N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide imposes a rigid, coplanar orientation of the C–N bond relative to the ring, constraining the sulfonamide group in a well-defined spatial arrangement [1]. In contrast, analogs like N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide feature a flexible, puckered cyclopentyl ring capable of adopting multiple low-energy conformations. This entropic difference (rigid vs. flexible) can lead to measurable differences in binding entropy and target selectivity. While no direct crystallographic or binding data for this compound is available, the cyclopropyl group's ability to reduce the entropic penalty upon binding is a widely established principle in medicinal chemistry [1].

Conformational Analysis Drug Design Structure-Activity Relationship

High-Value Application Scenarios for N-Cyclopropyl-6-hydrazinylpyridine-3-sulfonamide Based on Differentiated Properties


TNAP Inhibitor Probe Design and SAR Exploration

This compound serves as a structurally distinct TNAP inhibitor scaffold. Its N-cyclopropyl group provides a rigid, hydrogen-bond-donating sulfonamide that cannot be replicated by N,N-disubstituted analogs (e.g., N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide) . Researchers investigating TNAP's role in vascular calcification or related pathologies should select this compound to probe the contribution of the sulfonamide N–H to target binding, a key pharmacophoric element absent in disubstituted comparators .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 228.27 g/mol, N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide adheres to the 'rule of three' for fragment libraries [1]. Its molecular weight is 27.18 g/mol lower than the N-cyclopentyl analog [2], placing it deeper within ideal fragment space. The hydrazinyl group offers a facile synthetic handle for fragment growing or linking strategies, making it a privileged core for FBDD campaigns targeting metalloenzymes or other therapeutically relevant protein classes [1].

Conformationally Constrained Chemical Probe Synthesis

The rigidity of the cyclopropyl ring constrains the sulfonamide moiety in a specific orientation, a feature desirable for generating high-quality SAR data [3]. When compared to flexible N-alkyl analogs (e.g., N-cyclopentyl or N-tert-butyl derivatives), this compound is hypothesized to yield clearer binding pose interpretations in computational docking or crystallographic studies, reducing ambiguities caused by conformational flexibility [3]. This makes it the preferred choice for rigorous mechanistic or structural biology studies.

Quote Request

Request a Quote for N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.